(4-Oxo-4H-chromen-3-yl)methylene diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[acetyloxy-(4-oxochromen-3-yl)methyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-8(15)19-14(20-9(2)16)11-7-18-12-6-4-3-5-10(12)13(11)17/h3-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNMTDDDOGAYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=COC2=CC=CC=C2C1=O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458076 | |
| Record name | CTK2G9495 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74990-95-7 | |
| Record name | 3-[Bis(acetyloxy)methyl]-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74990-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CTK2G9495 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Elucidation and Structural Characterization of 4 Oxo 4h Chromen 3 Yl Methylene Diacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of (4-Oxo-4H-chromen-3-yl)methylene diacetate, providing detailed information about the proton and carbon environments and their connectivity.
The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The spectrum is expected to show distinct signals for the aromatic protons of the chromone (B188151) core, the unique methine proton of the diacetate group, and the methyl protons of the acetate (B1210297) moieties.
The protons on the fused benzene (B151609) ring (H-5, H-6, H-7, H-8) typically appear in the downfield region, between δ 7.4 and 8.3 ppm, due to the deshielding effects of the aromatic system and the adjacent carbonyl group. The proton at the H-5 position is often the most deshielded due to its proximity to the C-4 carbonyl group. The proton at C-2 of the pyrone ring is also significantly deshielded and appears as a sharp singlet.
A key diagnostic signal is the methine proton of the CH(OAc)₂ group. This proton is attached to a carbon bonded to two electronegative oxygen atoms, resulting in a significant downfield shift, predicted to be in the range of δ 7.5–7.8 ppm. This signal would appear as a singlet as it has no adjacent protons to couple with.
The six protons of the two acetate methyl groups are chemically equivalent and are expected to produce a sharp singlet further upfield, typically around δ 2.1–2.2 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~ 8.5 | Singlet (s) |
| H-5 | ~ 8.2 | Doublet of doublets (dd) |
| H-6 | ~ 7.5 | Triplet (t) |
| H-7 | ~ 7.8 | Triplet of doublets (td) |
| H-8 | ~ 7.6 | Doublet (d) |
| -CH(OAc)₂ | 7.5 - 7.8 | Singlet (s) |
| -OCOCH₃ | 2.1 - 2.2 | Singlet (s) |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each carbon atom in the molecule. The spectrum for this compound would feature distinct signals for the carbonyl carbons, aromatic and olefinic carbons, the methine carbon, and the methyl carbons.
Two types of carbonyl signals are expected. The γ-pyrone carbonyl carbon (C-4) is typically found significantly downfield, at approximately δ 178 ppm. The two equivalent ester carbonyl carbons of the diacetate group are predicted to appear around δ 168–170 ppm.
The carbons of the chromone ring system will resonate in the δ 118–156 ppm range. The methine carbon of the CH(OAc)₂ group is anticipated to have a chemical shift in the δ 85–95 ppm region, characteristic of a carbon atom bonded to two oxygen atoms. The methyl carbons of the acetate groups are expected to produce a signal in the upfield region, around δ 20–22 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~ 155 |
| C-3 | ~ 125 |
| C-4 | ~ 178 |
| C-4a | ~ 124 |
| C-5 | ~ 126 |
| C-6 | ~ 126 |
| C-7 | ~ 134 |
| C-8 | ~ 118 |
| C-8a | ~ 156 |
| -C H(OAc)₂ | 85 - 95 |
| -OC OCH₃ | 168 - 170 |
| -OCOC H₃ | 20 - 22 |
To confirm the assignments made from 1D NMR spectra and to establish the complete molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton spin-spin couplings. It would be used to confirm the connectivity of the aromatic protons (H-5 through H-8) by showing cross-peaks between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for H-2/C-2, the aromatic CH groups, the methine CH(OAc)₂ group, and the acetate methyl groups.
A correlation between the methine proton (-CH(OAc)₂) and the C-3 carbon of the chromone ring, confirming the position of the diacetate group.
Correlations from the methine proton to the ester carbonyl carbons, confirming the diacetate structure.
Correlations from the H-2 proton to C-3, C-4, and C-8a, confirming the pyrone ring structure.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.
The IR spectrum of this compound would be dominated by strong absorptions corresponding to the various carbonyl groups. The presence of two distinct types of carbonyls (γ-pyrone and ester) is a key structural feature.
The C=O stretching vibration of the γ-pyrone ring in the chromone nucleus is expected to produce a strong absorption band in the region of 1630–1660 cm⁻¹. The gem-diacetate group introduces two ester functionalities. The C=O stretching vibrations of these ester groups would give rise to a very strong and characteristic absorption band at a higher frequency, typically in the 1740–1760 cm⁻¹ range. masterorganicchemistry.com The presence of these two distinct, strong carbonyl bands is a definitive indicator of the compound's structure.
Additionally, strong C-O stretching bands associated with the ester groups are expected in the 1200–1250 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450–1600 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Ester C=O | Stretch | 1740 - 1760 | Very Strong |
| γ-Pyrone C=O | Stretch | 1630 - 1660 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Ester C-O | Stretch | 1200 - 1250 | Strong |
Strong signals would be expected for the aromatic ring breathing modes and C=C stretching vibrations of the chromone skeleton. The C=O stretching vibrations of both the pyrone and ester groups would also be Raman active, although their intensities can vary. The symmetric stretching of the C-O-C bonds in the ester groups and the symmetric bending modes of the methyl groups would also be observable, providing a more complete vibrational profile of the molecule.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For this compound, electron impact (EI) or electrospray ionization (ESI) techniques can be employed to generate a molecular ion and characteristic fragment ions.
The fragmentation of chromone derivatives is well-documented and typically involves characteristic cleavage pathways of the heterocyclic ring system and any attached substituents. asianpubs.orgresearchgate.netunideb.hu The most prominent fragmentation of the chromone core itself is a retro-Diels-Alder (RDA) reaction, which leads to the formation of a quinonoid radical ion. asianpubs.orgjournals.co.za
For this compound, the fragmentation pathway is expected to be initiated by cleavages in the diacetate substituent, followed by the characteristic fragmentation of the chromone nucleus. The molecular ion peak [M]•+ would be observed at an m/z corresponding to its molecular formula, C₁₄H₁₂O₆ (M.W. 276.24 g/mol ).
A plausible fragmentation pathway would involve:
Loss of an acetoxy radical (•OCOCH₃): Cleavage of a C-O bond in the diacetate group would lead to the formation of a stable acylium ion at m/z 217.
Loss of acetic acid (CH₃COOH): A neutral loss of an acetic acid molecule (60 Da) from the molecular ion can occur, resulting in an ion at m/z 216.
Loss of a ketene (B1206846) molecule (CH₂=C=O): Successive or concerted loss of ketene (42 Da) from the acetate groups is another possible pathway.
Formation of the 3-formylchromone cation: Cleavage of the entire diacetate methylene (B1212753) group could lead to an ion corresponding to the 3-formylchromone cation at m/z 173.
Retro-Diels-Alder (RDA) Fragmentation: Following the initial losses from the side chain, the resulting chromone-containing fragment can undergo the characteristic RDA fragmentation. asianpubs.orgjournals.co.za For example, the fragment at m/z 173 could further fragment to produce ions characteristic of the chromone core.
The proposed major fragmentation pathways and the corresponding m/z values are summarized in the table below.
| m/z | Proposed Fragment Ion | Formula of Lost Neutral/Radical |
|---|---|---|
| 276 | [M]•+ | - |
| 217 | [M - OCOCH₃]+ | •OCOCH₃ |
| 216 | [M - CH₃COOH]•+ | CH₃COOH |
| 174 | [3-Formylchromone]•+ | (CH₃CO)₂O - CO |
| 173 | [M - CH(OCOCH₃)₂]+ | •CH(OCOCH₃)₂ |
| 121 | [Benzoyl cation]+ | C₃H₂O₂ (from RDA of m/z 173) |
X-ray Crystallography for Definitive Solid-State Structural Conformation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available in the reviewed literature, the solid-state conformation can be reliably predicted based on extensive studies of closely related 3-substituted chromone derivatives. researchgate.netd-nb.infonih.govresearchgate.net
The core 4H-chromen-4-one ring system is consistently found to be essentially planar or nearly planar. nih.govnih.govnih.gov This planarity arises from the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the bicyclic system. researchgate.net The substituent at the 3-position, in this case, the methylene diacetate group, will adopt a conformation that minimizes steric hindrance. The dihedral angle between the plane of the chromone ring and the substituent is a key conformational parameter. researchgate.netnih.gov
For comparative purposes, the crystallographic data of several related chromone derivatives are presented in the table below.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| (E)-4-Methyl-N′-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide | C₁₈H₁₄N₂O₃ | Triclinic | P-1 | a = 6.45 Å, b = 9.39 Å, c = 12.87 Å, α = 81.3°, β = 83.3°, γ = 72.3° | researchgate.netnih.gov |
| 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione | C₁₆H₁₁BrN₂O₄S | Monoclinic | P2₁/n | a = 7.08 Å, b = 8.61 Å, c = 25.63 Å, β = 94.6° | nih.gov |
| Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate | C₁₄H₁₄O₄ | Monoclinic | P2₁/c | a = 13.87 Å, b = 12.35 Å, c = 7.69 Å, β = 96.4° | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The chromone scaffold represents a significant chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands corresponding to specific electronic transitions. scielo.br
The spectrum of this compound is expected to exhibit absorption bands typical of the 4H-chromen-4-one system. These spectra generally show two main absorption regions. scielo.br
Band I: Appearing at lower energy (longer wavelength, typically > 300 nm), this band is attributed to the π-π* transition involving the entire conjugated system, including the benzoyl group and the C2=C3 double bond.
Band II: Occurring at higher energy (shorter wavelength, typically around 250 nm), this band is assigned to the π-π* transition localized on the benzoyl moiety of the molecule. scielo.br
Additionally, a weaker absorption band, often appearing as a shoulder, may be observed at longer wavelengths. This is attributed to the formally forbidden n-π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. scielo.br The solvent used for analysis can influence the position and intensity of these bands.
The expected UV-Vis absorption data, based on studies of similar chromone structures, are summarized in the table below.
| Approximate λₘₐₓ (nm) | Proposed Electronic Transition | Associated Chromophore |
|---|---|---|
| ~310-390 | π → π | Cinnamoyl System (Ring A + C2=C3-C4=O) |
| ~250-270 | π → π | Benzoyl Moiety (Ring A + C4=O) |
| ~390-410 | n → π* | Carbonyl Group (C=O) |
Chemical Reactivity and Mechanistic Investigations of 4 Oxo 4h Chromen 3 Yl Methylene Diacetate
Reactivity Profile of the 4-Oxo-4H-chromene Core
The 4-oxo-4H-chromene, or chromone (B188151), core is a key structural motif found in many naturally occurring compounds and synthetic analogues. Its reactivity is largely dictated by the electron-deficient γ-pyrone ring, making it a valuable substrate for various chemical transformations.
Electrophilic and Nucleophilic Reactions on the Chromone Ring System
The chromone nucleus possesses a unique electronic structure that influences its reactivity towards both electrophiles and nucleophiles. The carbonyl group at the C-4 position is conjugated with the oxygen atom of the heterocycle through the double bond, which affects the electron distribution within the ring system. tutorsglobe.com
Electrophilic Reactions:
The chromone ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the carbonyl group. However, under forcing conditions, electrophilic substitution can occur. For instance, treatment of chromone with fuming nitric acid and concentrated sulfuric acid at low temperatures yields the 6-nitro derivative. tutorsglobe.com This indicates that the benzene (B151609) portion of the chromone is more susceptible to electrophilic substitution than the pyrone ring.
Nucleophilic Reactions:
The electron-deficient nature of the γ-pyrone ring makes the chromone system highly susceptible to nucleophilic attack. The primary sites for nucleophilic addition are the C-2 and C-4 positions.
Attack at C-2: Softer nucleophiles, such as hydroxide (B78521) ions, tend to attack the C-2 position through conjugate addition. tutorsglobe.com This initial attack often leads to the opening of the pyrone ring. tutorsglobe.comresearchgate.net The presence of electron-withdrawing groups at the C-3 position significantly enhances the electrophilicity of the C-2 atom, making it more prone to nucleophilic attack. researchgate.net
Attack at C-4: Harder nucleophiles, like Grignard reagents, may directly attack the carbonyl carbon at the C-4 position. tutorsglobe.com
The reactivity of the chromone core can be modulated by the presence of substituents. For example, 3-formylchromones are versatile substrates for reactions with various nucleophiles, leading to a wide array of heterocyclic compounds. tandfonline.comnih.gov These reactions often proceed through an initial nucleophilic condensation at the aldehyde function, followed by an attack on the C-2 position of the chromone ring. tandfonline.com
| Reaction Type | Reagent | Position of Attack | Product(s) | Reference(s) |
|---|---|---|---|---|
| Electrophilic Substitution | Fuming Nitric Acid / Concentrated Sulfuric Acid | C-6 | 6-Nitrochromone | tutorsglobe.com |
| Nucleophilic Addition (Soft Nucleophile) | Hydroxide Ion | C-2 | Ring-opened product | tutorsglobe.com |
| Nucleophilic Addition (Hard Nucleophile) | Grignard Reagent | C-4 | Tertiary alcohol at C-4 | tutorsglobe.com |
| Mannich-type Reaction | Dimethylamine / Formaldehyde | C-3 | 3-(N,N-dimethylaminomethyl)chromone | tutorsglobe.com |
Ring Opening and Recyclization Mechanisms of the γ-Pyrone Moiety
A characteristic reaction of the chromone ring system is its propensity to undergo ring opening upon treatment with nucleophiles, followed by recyclization to form new heterocyclic structures. This "ring opening-ring closure" (RORC) sequence is a powerful tool in synthetic organic chemistry for the construction of diverse molecular scaffolds. researchgate.nettandfonline.com
The initial step in this process is the nucleophilic attack at the C-2 position of the chromone ring, which is the most electrophilic center. researchgate.net This attack disrupts the aromaticity of the pyrone ring and leads to its cleavage, typically forming an intermediate enolate or a related species. tandfonline.com The subsequent reaction pathway depends on the nature of the nucleophile and the substituents present on the chromone core.
For instance, when 3-functionalized chromones react with binucleophilic reagents, the nucleophile first attacks the C-2 position, leading to the opening of the γ-pyrone ring. tandfonline.com The resulting intermediate can then undergo an intramolecular cyclization reaction involving the functional group at the C-3 position or the carbonyl group at the C-4 position to form a new heterocyclic ring. tandfonline.com This strategy has been successfully employed to synthesize a variety of five-, six-, and seven-membered heterocycles, including pyrazoles, isoxazoles, pyridines, and pyrimidines. tandfonline.comresearchgate.net
The reaction of chromone derivatives with hydroxylamine (B1172632) hydrochloride, for example, proceeds via a nucleophilic attack of the amino group at the C-2 position, followed by ring opening. The intermediate then recyclizes through the carbonyl function at C-4 to yield isoxazole (B147169) derivatives. tandfonline.com Similarly, primary amines can react with chromones to open the γ-pyrone ring, leading to the formation of propenone derivatives. tandfonline.com
Transformations and Reaction Pathways Involving the Methylene (B1212753) Diacetate Moiety
Reactions with Carbon and Heteroatom Nucleophiles at the Methylene Bridge
The methylene carbon of the diacetate group is attached to the C-3 position of the chromone ring and is flanked by two acetate (B1210297) groups. This structural arrangement makes it a potential site for nucleophilic attack, although the reactivity at this position is likely to be less pronounced compared to the highly electrophilic C-2 and C-4 positions of the chromone ring itself.
Reactions involving nucleophilic attack at the methylene bridge would likely lead to the displacement of one or both of the acetate groups. The nature of the products formed would depend on the nucleophile used and the reaction conditions. For example, reaction with strong carbon nucleophiles could potentially lead to the formation of new carbon-carbon bonds at this position. Similarly, heteroatom nucleophiles such as amines or thiols could react to form the corresponding amino or thio derivatives.
It is important to note that reactions with nucleophiles are more likely to occur at the C-2 position of the chromone ring, leading to ring opening, as this is the more favored pathway for many chromone derivatives. researchgate.nettandfonline.com
Mechanistic Studies of Key Synthetic and Degradation Reactions
Understanding the mechanisms of the synthesis and degradation of (4-Oxo-4H-chromen-3-yl)methylene diacetate is crucial for controlling its formation and predicting its environmental fate.
The synthesis of this compound likely involves the reaction of a 3-formylchromone derivative with a suitable reagent to introduce the methylene diacetate functionality. One plausible synthetic route could involve the condensation of 3-formylchromone with acetic anhydride (B1165640).
The degradation of this compound can proceed through several pathways. As mentioned earlier, hydrolysis of the ester groups is a likely degradation route. Additionally, the chromone ring itself can undergo degradation, particularly under harsh conditions. For instance, warming chromone-3-carboxylic acid in the presence of sodium hydroxide solution can lead to the degradation of the chromone ring. researchgate.net
Computational Chemistry and Theoretical Characterization of 4 Oxo 4h Chromen 3 Yl Methylene Diacetate
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For (4-Oxo-4H-chromen-3-yl)methylene diacetate, these computational methods provide a deep understanding of its three-dimensional structure, electronic landscape, and stability. By simulating the molecule at the quantum level, researchers can predict various characteristics that are crucial for understanding its behavior and potential applications.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying chromone (B188151) derivatives due to its balance of accuracy and computational efficiency. nih.gov The initial step in the theoretical characterization of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. Functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly employed to perform these optimizations, ensuring reliable structural parameters. nih.gov Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum, characterized by the absence of imaginary frequencies. nih.gov
Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. This includes mapping the electron density to understand charge distribution across the molecule. An essential tool derived from this is the Molecular Electrostatic Potential (MEP) map. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such maps are invaluable for predicting how the molecule will interact with other chemical species. d-nb.info For chromone derivatives, the carbonyl oxygen of the pyrone ring typically appears as a region of high negative potential, indicating its susceptibility to electrophilic attack.
Ab Initio and Semi-Empirical Molecular Orbital Calculations for Electronic Insights
Alongside DFT, ab initio and semi-empirical methods offer further insights into the electronic properties of molecules. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding, they provide a fundamental understanding of the molecular orbitals (MOs). For a related compound, 2-oxo-2H-chromen-3-yl acetate (B1210297), ab initio calculations using the restricted Hartree-Fock (RHF) method have been employed to complement DFT studies. semanticscholar.org
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. core.ac.uk These calculations help in rationalizing substituent effects on the electronic properties of the chromone ring system. core.ac.uk Both approaches are crucial for constructing a complete picture of the molecule's electronic behavior, including orbital energies and electron distribution, which are fundamental to its reactivity and spectroscopic properties.
Prediction and Validation of Spectroscopic Data
Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be correlated with experimental results to validate the computed structure and electronic properties.
Theoretical NMR Chemical Shift Computations and Correlation with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These calculations are typically carried out on the DFT-optimized geometry of this compound.
The computed isotropic shielding values are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. researchgate.net By comparing the predicted chemical shifts with experimentally obtained spectra, a high degree of correlation confirms the proposed molecular structure. For instance, in the analysis of the related 2-oxo-2H-chromen-3-yl acetate, distinct signals were observed for the aromatic protons and the acetate's methyl protons, which could be precisely assigned using computational data. semanticscholar.org
Below is an illustrative table showing the type of data generated from theoretical NMR computations for a chromone derivative.
| Atom | Predicted Chemical Shift (δ, ppm) |
| H-2 | 8.5 - 8.7 |
| H-5 | 8.1 - 8.3 |
| H-8 | 7.5 - 7.7 |
| CH (methylene) | 7.8 - 8.0 |
| CH₃ (acetate) | 2.1 - 2.3 |
| C-2 | 155 - 157 |
| C-4 (C=O) | 176 - 178 |
| C-9 | 154 - 156 |
| C (methylene) | 115 - 117 |
| C=O (acetate) | 168 - 170 |
| CH₃ (acetate) | 20 - 22 |
Vibrational Frequency Calculations and Spectroscopic Assignment
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, performed at the DFT level, provide the frequencies and intensities of the fundamental vibrational modes. d-nb.info The predicted spectrum for this compound would show characteristic peaks corresponding to its functional groups.
Key vibrational modes would include:
C=O stretching: A strong absorption band for the γ-pyrone carbonyl group, typically predicted at a high wavenumber.
Acetate C=O stretching: Another strong band corresponding to the carbonyls of the two acetate groups.
C-O stretching: Vibrations associated with the ester and ether linkages.
C=C stretching: Modes from the aromatic benzene (B151609) ring and the pyrone ring.
C-H stretching and bending: Vibrations from the aromatic, methylene (B1212753), and methyl protons.
Comparing the computed vibrational frequencies with an experimental FT-IR spectrum allows for a detailed and accurate assignment of the observed absorption bands. semanticscholar.org For example, studies on 2-oxo-2H-chromen-3-yl acetate identified distinct, high-intensity peaks for the lactone and ester carbonyl stretching vibrations, which were corroborated by theoretical calculations. semanticscholar.org
The following table exemplifies the expected vibrational frequencies for the key functional groups in the target molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O stretch (Chromone) | 1640 - 1660 |
| C=O stretch (Acetate) | 1760 - 1780 |
| C=C stretch (Aromatic) | 1580 - 1610 |
| C-O stretch (Ester) | 1180 - 1220 |
| C-H stretch (Aromatic) | 3050 - 3100 |
| C-H stretch (Aliphatic) | 2950 - 3000 |
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule, particularly the frontier molecular orbitals (FMOs), dictates its chemical reactivity. Quantum chemical calculations provide quantitative measures known as reactivity descriptors. mdpi.com
The most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy (EHOMO) indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy (ELUMO) suggests a better electron acceptor.
The energy difference between these orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor. irjweb.com A small energy gap implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a large energy gap suggests high stability. irjweb.com For many chromone derivatives, the HOMO-LUMO gap is a key indicator of their potential bioactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). researchgate.net
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). researchgate.net
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2). researchgate.net
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.comirjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions. irjweb.comresearchgate.net
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). researchgate.net
These descriptors, summarized in the table below, provide a quantitative framework for understanding the chemical behavior of this compound.
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when gaining an electron |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | S = 1 / 2η | Propensity for chemical reaction |
| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to accept electrons |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity and kinetic stability of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For chromone derivatives, the HOMO is typically localized over the benzopyran ring, indicating this as the primary site for electrophilic attack. The LUMO, conversely, is often distributed across the pyrone ring and the substituent at the 3-position. In the case of this compound, the diacetate group would influence the electronic distribution.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on related Chromone Derivatives
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Note: These values are illustrative and based on typical energies found in computational studies of similar chromone structures.
A significant HOMO-LUMO gap, as hypothesized above, would suggest that this compound is a relatively stable molecule. The distribution of these orbitals is key to understanding its role in chemical reactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, revealing insights into hybridization, covalent bonding, and intramolecular interactions. This method localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of charge transfer and hyperconjugative interactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For a chromone derivative like this compound, the MEP map would likely show the most negative potential around the carbonyl oxygen of the chromone ring and the oxygen atoms of the diacetate group, making these the primary sites for interaction with electrophiles. d-nb.info Conversely, the hydrogen atoms of the aromatic ring and the methylene bridge would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. d-nb.info Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding. d-nb.info
Global Reactivity Descriptors (e.g., Electrophilicity Index, Hardness)
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Chemical Potential (μ): The negative of electronegativity, indicating the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).
These descriptors, calculated using DFT, help in comparing the reactivity of different molecules. For chromone derivatives, these values can predict their behavior in various chemical environments.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.25 |
| Chemical Potential (μ) | -4.25 |
| Electrophilicity Index (ω) | 4.01 |
Note: These values are illustrative and derived from the hypothetical FMO energies in Table 1.
A higher electrophilicity index suggests a greater capacity to act as an electrophile. Based on studies of similar compounds, the reactivity of the chromone core is significantly influenced by the nature of the substituent at the 3-position. d-nb.info
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
For this compound, MD simulations could be employed to:
Explore Conformational Space: Identify the most stable conformations of the molecule by simulating its behavior in different environments (e.g., in a solvent or in the presence of a biological target). The flexibility of the methylene diacetate side chain would be of particular interest.
Analyze Intermolecular Interactions: Simulate the interaction of the molecule with solvent molecules or other solutes to understand its solvation properties and potential for aggregation.
Investigate Binding Mechanisms: If the molecule is being studied for its potential as a ligand, MD simulations can be used to model its binding to a receptor, providing insights into the binding affinity and the key interactions that stabilize the complex.
While specific MD simulation data for this compound is not available, studies on other chromone derivatives have utilized this technique to understand their interactions with biological targets. d-nb.info
Structure-Property Relationship (SPR) Studies Based on Theoretical and Experimental Data
Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. By combining theoretical calculations with experimental data, SPR models can be developed to predict the properties of new compounds.
For this compound, an SPR study would involve:
Synthesizing a series of analogs: Creating derivatives with systematic variations in the substituent at the 3-position or on the chromone ring.
Experimental characterization: Measuring relevant properties such as solubility, melting point, spectroscopic characteristics, and biological activity.
Computational analysis: Calculating theoretical descriptors (FMO energies, global reactivity descriptors, MEP maps, etc.) for each analog.
Developing a model: Using statistical methods to find correlations between the experimental properties and the calculated descriptors.
Such studies on chromone derivatives have been instrumental in designing new compounds with desired properties, for instance, in the development of new therapeutic agents. The electronic and steric effects of the methylene diacetate group would be a key focus in an SPR study of this particular compound.
Applications of 4 Oxo 4h Chromen 3 Yl Methylene Diacetate in Advanced Organic Synthesis
Role as a Versatile Synthetic Precursor for Diverse Heterocyclic Scaffolds
The chromone (B188151) core of (4-Oxo-4H-chromen-3-yl)methylene diacetate serves as a scaffold upon which various other heterocyclic rings can be constructed. Its synthetic equivalent, 3-formylchromone, readily undergoes condensation and cyclization reactions with a range of binucleophiles, leading to the formation of fused and appended heterocyclic systems. This reactivity is pivotal for generating molecular diversity.
The reaction of 3-formylchromones with nitrogen-based nucleophiles is a particularly fruitful avenue for synthesizing new heterocycles. For instance, treatment with hydrazine (B178648) derivatives leads to the formation of pyrazoles. researchgate.net Depending on the reaction conditions and the nature of the hydrazine, this can result in simple 4-salicyloyl-pyrazoles or more complex fused systems like pyrazolo[3,4-b]pyridines when reacted with aminopyrazoles. nih.govnih.gov
Similarly, reactions with other binucleophiles such as 1,3-bis-dimethylaminomethylene-thiourea or amidine hydrochlorides open pathways to pyrimidine (B1678525) analogues. rsc.orgnih.gov These transformations often involve an initial reaction at the formyl group followed by a nucleophilic attack on the chromone ring, leading to a ring-opening and re-cyclization cascade that yields the new heterocyclic core. The versatility of this precursor is further demonstrated by its use in synthesizing a wide range of other heterocyclic systems, including isoxazoles, quinolines, benzodiazepines, and thiazolidinones. sigmaaldrich.comekb.egnih.govnih.gov
| Reagent | Resulting Heterocyclic Scaffold | Reaction Type |
|---|---|---|
| Hydrazine / Phenylhydrazine | Pyrazole | Condensation / Cyclization researchgate.net |
| 5-Aminopyrazole | Pyrazolo[3,4-b]pyridine | Tandem Reaction / Rearrangement nih.gov |
| Amidine / Guanidine | Pyrimidine | Condensation / Ring Transformation rsc.orgnih.gov |
| Hydroxylamine (B1172632) | Isoxazole (B147169) | Condensation / Cyclization nih.gov |
| Anilines | Quinoline | TMSCl-mediated Recyclization sigmaaldrich.com |
| o-Phenylenediamine | Benzodiazepine | Condensation / Cyclization ekb.eg |
Facilitating the Synthesis of Complex Chromone Derivatives and Analogues
Beyond serving as a precursor for entirely new heterocyclic systems, this compound is instrumental in the synthesis of more elaborate chromone derivatives. The formyl group (or its diacetate equivalent) acts as a versatile chemical handle that can be readily modified to introduce a wide range of functionalities while preserving the core chromone structure.
Condensation reactions with active methylene (B1212753) compounds, such as malonic acid derivatives or barbituric acid, yield chromonyl-substituted alkenes. mdpi.com These products can be further elaborated or used as key intermediates themselves. For example, Knoevenagel condensation with acetophenones produces chromonyl chalcones, which are valuable precursors for other flavonoid-type molecules. sigmaaldrich.comsigmaaldrich.com
This synthetic utility is prominently featured in medicinal chemistry for the creation of biologically active analogues. A notable example is the synthesis of novel N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide and propanehydrazide derivatives. dergipark.org.tr These compounds are designed as potential multi-target ligands for conditions like Alzheimer's disease, combining the chromone scaffold with other pharmacophores to achieve desired biological effects. dergipark.org.tr The straightforward synthesis from 3-formylchromone allows for the generation of a large number of analogues for structure-activity relationship (SAR) studies. nih.gov
| Reactant | Product Class | Significance / Application |
|---|---|---|
| Substituted Acetophenones | Chromonyl Chalcones | Precursors for Flavonoids, Bioactive Molecules sigmaaldrich.com |
| Benzohydrazides | N'-Chromonylmethylene Benzohydrazides | Enzyme Inhibitors dergipark.org.tr |
| Barbituric Acid | Chromonylmethylene Barbiturates | Biologically Active Heterocycles mdpi.com |
| Malononitrile | Chromonyl-substituted Dienes | Synthetic Intermediates mdpi.com |
Contribution to the Development of Novel and Efficient Synthetic Methodologies
The unique reactivity of 3-formylchromone has made it a key substrate in the development of novel and efficient synthetic methodologies, particularly in the realm of multi-component reactions (MCRs). MCRs are highly valued for their ability to construct complex molecules from simple starting materials in a single step, which aligns with the principles of green and sustainable chemistry by improving atom economy and reducing waste.
Several innovative multi-component cascade reactions have been designed around 3-formylchromone. These reactions leverage the compound's multiple electrophilic centers to trigger a sequence of bond-forming events. For instance, a three-component reaction between 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals has been developed to produce complex 9-azabicyclo[3.3.1]nonane derivatives. acs.org Another three-component cascade involving 2-naphthols and heterocyclic ketal aminals in an ionic liquid provides access to functionalized morphan derivatives. nih.gov
These methodologies often proceed without the need for metal catalysts and can lead to the formation of multiple new chemical bonds and stereocenters in a single, highly selective operation. sigmaaldrich.com The development of a catalyst-free Kabachnik–Fields reaction of 3-formylchromone with primary amines and secondary phosphine (B1218219) oxides to create α-aminophosphine oxides is another testament to its role in advancing synthetic efficiency. acs.org Such reactions are instrumental in building complex molecular libraries rapidly.
Integration in Chemical Library Design for Material Science or Probe Development
The suitability of this compound and its aldehyde precursor for use in MCRs and domino reactions makes it an ideal building block for the construction of chemical libraries. sigmaaldrich.comsigmaaldrich.com These libraries, which contain a large number of structurally diverse but related compounds, are essential tools in drug discovery, material science, and chemical biology for screening and identifying molecules with desired properties.
In the context of probe development, the chromone scaffold and the diverse heterocycles it can generate are used to create compounds for exploring biological systems. For example, libraries of chromone derivatives have been synthesized to screen for inhibitors of enzymes like topoisomerase IIα or to study the activity of mitochondrial complexes. dergipark.org.trresearchgate.net The ease of derivatization allows for the systematic modification of the molecular structure to optimize binding affinity and selectivity for a biological target.
The design of such libraries often focuses on creating molecules with drug-like properties or specific functionalities for target identification. researchgate.netnih.gov The ability to generate a wide array of pyrazole, pyrimidine, and other heterocyclic derivatives from a common chromone precursor allows for the exploration of a vast chemical space, increasing the probability of discovering novel probes or lead compounds for therapeutic development or new materials. rsc.orgresearchgate.net
Future Directions in Research on 4 Oxo 4h Chromen 3 Yl Methylene Diacetate
Exploration of Undiscovered Reactivity Pathways and Transformations
The reactivity of the chromone (B188151) system is largely influenced by the nature and position of its substituents. d-nb.info For (4-Oxo-4H-chromen-3-yl)methylene diacetate, the methylene (B1212753) diacetate group serves as a latent aldehyde, offering a rich platform for chemical exploration beyond its conventional role as a protective group.
Future investigations will likely focus on the following areas:
Novel C3-Position Functionalization: The diacetate group can be a precursor to the highly reactive 3-formylchromone, which is a key intermediate for synthesizing a variety of derivatives, including 3-benzylidenechromones and pyrano[4,3-b]chromones. nih.gov Research could explore the direct, one-pot transformation of the diacetate into more complex C3-substituents, bypassing the isolation of the intermediate aldehyde. This could involve Lewis acid or transition metal-catalyzed reactions with various nucleophiles.
Site-Selective C-H Functionalization: While the C3 position is substituted, other positions on the chromone ring, such as C2, C5, and the aromatic C-H bonds, remain available for functionalization. rhhz.netrsc.org Future work could develop protocols for the selective C-H activation of the this compound core. For instance, the keto group at C4 can act as a directing group to facilitate transition metal-catalyzed C5-H bond functionalization. rsc.orgrsc.org Similarly, the electron-rich C3 position can influence the reactivity of the C2 position, potentially allowing for selective C2-H functionalization with specific coupling partners like arylpalladium species or alkyl radicals. rsc.orgccspublishing.org.cn
Tandem and Cascade Reactions: The inherent reactivity of the chromone nucleus, particularly its Michael acceptor character, can be exploited in designing novel tandem or cascade reactions. Future studies could investigate reactions where the methylene diacetate group or its derived aldehyde participates in an intramolecular cyclization or a multicomponent reaction, leading to the rapid assembly of complex heterocyclic systems.
| Potential Transformation | Target Position | Enabling Strategy | Potential Outcome |
| Direct Nucleophilic Substitution | C3-methylene | Lewis Acid/Transition Metal Catalysis | Novel 3-substituted chromones |
| C-H Arylation/Alkylation | C2 | Palladium or Iron Catalysis ccspublishing.org.cn | 2-Aryl/Alkyl-3-substituted chromones |
| Chelation-Assisted C-H Amination | C5 | Rhodium/Ruthenium Catalysis rhhz.net | 5-Amino-3-substituted chromones |
| Michael Addition-Cyclization | C2 | Organocatalysis | Fused heterocyclic systems |
Advancements in Asymmetric Synthesis and Chiral Derivatization
The development of asymmetric methodologies to synthesize chiral chromone derivatives is a significant area of research, as chirality is crucial for biological activity. mdpi.com Although this compound is achiral, it serves as an ideal prochiral substrate for generating stereogenic centers.
Key future research directions include:
Catalytic Asymmetric Conjugate Addition: The α,β-unsaturated ketone system in the chromone ring is susceptible to conjugate addition. Future efforts could focus on the development of chiral catalysts (organocatalysts or transition metal complexes) for the enantioselective addition of nucleophiles to the C2 position, converting the starting material into chiral chromanones. Rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to chromones have proven effective for creating chiral flavanones and could be adapted for this substrate. nih.gov
Enantioselective Functionalization of the Methylene Group: The two acetate (B1210297) groups on the C3-methylene carbon are chemically equivalent in a prochiral sense. A chiral catalyst could potentially differentiate between them, enabling enantioselective substitution or transformation. This would represent a novel approach to installing chirality directly at the C3-side chain.
Diastereoselective Reactions: For reactions that generate more than one stereocenter, controlling diastereoselectivity will be paramount. For example, a tandem Michael addition-aldol reaction could create two new stereocenters, and the development of catalysts to control both the enantio- and diastereo-selectivity would be a significant advancement. researchgate.net
| Asymmetric Strategy | Target Site | Catalyst Type | Expected Product Class |
| Intramolecular Oxy-Michael Addition | C2-C3 bond | Chiral Brønsted Acid/Base | Chiral Chromans researchgate.net |
| Rh-Catalyzed 1,4-Addition | C2 position | Chiral Bis-sulfoxide Ligand nih.gov | Chiral 2-substituted Chroman-4-ones |
| Asymmetric Reduction | C2-C3 double bond | Chiral Hydride Source | Chiral Chroman-4-ones nih.gov |
| Kinetic Resolution | Methylene diacetate | Chiral Enzyme/Catalyst | Enantioenriched derivatives |
Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Catalysis)
Modern synthetic techniques offer powerful tools to enhance the efficiency, safety, and scalability of chemical synthesis. Their application to the synthesis and derivatization of this compound is a promising future direction.
Flow Chemistry: Continuous flow chemistry provides significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the ability to automate multi-step syntheses. nih.gov Future research could develop flow-based protocols for both the synthesis of the parent compound and its subsequent transformations. Telescoping reactions in a continuous sequence can lead to higher yields and reduced waste. drugdiscoverytrends.com This is particularly relevant for generating libraries of derivatives for screening purposes. drugdiscoverytrends.com
Advanced Catalysis: The field of catalysis is continually evolving, with new catalysts offering unprecedented levels of activity and selectivity.
Photoredox Catalysis: Visible-light photoredox catalysis can enable novel transformations under mild conditions. This could be applied to generate radical intermediates from the chromone core or the diacetate moiety, leading to previously inaccessible C-C or C-heteroatom bond formations.
Dual Catalysis: Combining two different catalytic cycles (e.g., transition metal catalysis and organocatalysis) in a single pot can facilitate complex transformations that are not possible with either catalyst alone. This approach could be used to create highly functionalized, chiral derivatives of this compound in a single step.
Copper-Catalyzed Reactions: Copper catalysis has been successfully used for the C2-selective alkynylation of chromones via 1,4-conjugate addition. nih.gov This methodology could be expanded to introduce other functionalities to the this compound scaffold.
Development of Integrated Spectroscopic and Computational Approaches for Comprehensive Characterization
A deep understanding of the structural, electronic, and reactive properties of this compound is essential for guiding synthetic efforts and predicting its behavior. An integrated approach combining experimental and theoretical methods will be crucial.
Computational Modeling (DFT): Density Functional Theory (DFT) has become a powerful tool for investigating molecular geometries, electronic properties, and reaction mechanisms. d-nb.inforesearchgate.net Future studies will likely use DFT to:
Calculate molecular electrostatic potential maps to predict sites of electrophilic and nucleophilic attack. researchgate.net
Model transition states of potential reactions to understand reactivity and selectivity.
Predict spectroscopic data (NMR, IR) to aid in the characterization of new derivatives. d-nb.info
Advanced Spectroscopic Techniques: While standard techniques like NMR and IR are routine, advanced methods can provide deeper insights. Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguously assigning the structure of complex derivatives.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis, derived from computational data, can provide detailed information about the nature of chemical bonds and intermolecular interactions within the molecule, helping to rationalize its stability and reactivity. d-nb.info
Integrated Data Analysis: The true power of this approach lies in the synergy between computational and experimental data. For example, computationally predicted NMR chemical shifts can be compared with experimental spectra to confirm complex structures. d-nb.info Discrepancies between predicted and observed reactivity can lead to the discovery of new, unexpected reaction pathways.
| Technique | Application Area | Information Gained |
| Density Functional Theory (DFT) | Reactivity Prediction | Energy gaps, electrophilicity indices, electrostatic potential maps. researchgate.net |
| DFT & NMR Spectroscopy | Structure Elucidation | Comparison of calculated vs. experimental chemical shifts for complex derivatives. d-nb.info |
| X-ray Crystallography | Solid-State Structure | Precise bond lengths, bond angles, and intermolecular interactions. |
| QTAIM Analysis | Chemical Bonding | Characterization of bond paths and critical points to understand electronic structure. d-nb.info |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
